molecular formula C16H16BrNO4 B13802885 2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide

2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide

Cat. No.: B13802885
M. Wt: 366.21 g/mol
InChI Key: PVKDVKZUBARUOF-UHFFFAOYSA-N
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Description

2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide is a complex organic compound that features a brominated phenoxy group, a hydroxymethyl group, and a methoxy group attached to a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide typically involves multiple steps, starting with the bromination of a phenolic compound. The hydroxymethyl and methoxy groups are introduced through subsequent reactions, followed by the formation of the phenylacetamide moiety. Common reagents used in these steps include bromine, methanol, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium nitrite.

Major Products Formed

    Oxidation: Formation of 2-[5-carboxy-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide.

    Reduction: Formation of 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide involves its interaction with specific molecular targets. The brominated phenoxy group may interact with enzymes or receptors, leading to modulation of biological pathways. The hydroxymethyl and methoxy groups can enhance the compound’s solubility and bioavailability, facilitating its transport and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid
  • 4-bromo-2-(hydroxymethyl)phenol
  • 2-bromo-4-methoxyacetophenone

Uniqueness

2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic and research applications.

Properties

Molecular Formula

C16H16BrNO4

Molecular Weight

366.21 g/mol

IUPAC Name

2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide

InChI

InChI=1S/C16H16BrNO4/c1-21-14-7-11(9-19)13(17)8-15(14)22-10-16(20)18-12-5-3-2-4-6-12/h2-8,19H,9-10H2,1H3,(H,18,20)

InChI Key

PVKDVKZUBARUOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CO)Br)OCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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